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Compound of Interest

Compound Name: Hdac6-IN-35

Cat. No.: B15137544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological targets of

Hdac6-IN-35, a potent and blood-brain barrier-penetrant inhibitor of Histone Deacetylase 6

(HDAC6). This document consolidates available quantitative data, outlines detailed

experimental protocols for inhibitor characterization, and visualizes the key signaling pathways

and experimental workflows.

Core Biological Target: HDAC6
Hdac6-IN-35 is identified as a potent inhibitor of HDAC6, a unique class IIb histone

deacetylase predominantly located in the cytoplasm. Unlike other HDACs that primarily target

histone proteins to regulate gene expression, HDAC6's main substrates are non-histone

proteins involved in a variety of crucial cellular processes.

Quantitative Data Summary
The inhibitory activity of Hdac6-IN-35 has been quantified against its primary target, HDAC6,

and its cytotoxic effects have been assessed in a cancer cell line.
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Compoun
d

Target
Assay
Type

IC50 Cell Line
Cytotoxic
ity (EC50)

Referenc
e

Hdac6-IN-

35
HDAC6

Enzymatic

Assay
4.7 µM

MDA-MB-

231
40.6 µM [1][2][3][4]

Note: A detailed selectivity profile of Hdac6-IN-35 against other HDAC isoforms is not publicly

available at the time of this writing.

Key Non-Histone Targets and Cellular Functions of
HDAC6
HDAC6's influence on cellular function is mediated through the deacetylation of several key

non-histone proteins. Inhibition of HDAC6 by Hdac6-IN-35 is expected to increase the

acetylation levels of these substrates, thereby modulating their activity.

α-tubulin: A major substrate of HDAC6, the acetylation of α-tubulin is critical for regulating

microtubule stability and dynamics.[1][5] Increased acetylation, as a result of HDAC6

inhibition, is associated with enhanced microtubile flexibility and stability, impacting

intracellular transport and cell motility.

Hsp90 (Heat shock protein 90): HDAC6-mediated deacetylation of Hsp90 is crucial for its

chaperone activity, which is essential for the stability and function of numerous client proteins

involved in cell signaling and survival.[1][6] Inhibition of HDAC6 can lead to Hsp90

hyperacetylation, disrupting its function and promoting the degradation of its client proteins,

many of which are oncoproteins.

Cortactin: This protein is involved in the regulation of actin polymerization and cell migration.

HDAC6 deacetylates cortactin, and inhibition of this activity can impact cancer cell invasion

and metastasis.

Peroxiredoxins: These are antioxidant enzymes that are deacetylated by HDAC6.[1]

Inhibition of HDAC6 can enhance the antioxidant function of peroxiredoxins.

Signaling Pathways Modulated by HDAC6 Inhibition
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The inhibition of HDAC6 by Hdac6-IN-35 can influence multiple signaling pathways critical in

both normal physiology and disease states.

Downstream Effects
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Caption: Signaling pathways affected by HDAC6 inhibition.

Experimental Protocols
While specific protocols for Hdac6-IN-35 are not publicly detailed, the following are standard,

widely-used methodologies for the characterization of HDAC6 inhibitors.

In Vitro HDAC6 Enzymatic Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of

recombinant HDAC6.

Materials:
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Recombinant human HDAC6 enzyme

Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys®-HDAC6 substrate)

HDAC assay buffer

Trichostatin A (TSA) or a known HDAC6 inhibitor as a positive control

Developer solution

384-well black plates

Plate reader with fluorescence capabilities

Protocol:

Prepare serial dilutions of Hdac6-IN-35 in DMSO.

In a 384-well plate, add the HDAC assay buffer, the fluorogenic substrate, and the diluted

inhibitor.

Initiate the reaction by adding the recombinant HDAC6 enzyme to each well.

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

Stop the reaction by adding the developer solution, which contains a protease to cleave the

deacetylated substrate, releasing a fluorescent signal.

Incubate at room temperature for 15 minutes.

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and

emission at 460 nm).

Calculate the percentage of inhibition for each concentration of Hdac6-IN-35 and determine

the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of α-tubulin Acetylation
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This cell-based assay is used to confirm the target engagement of the HDAC6 inhibitor in a

cellular context by measuring the acetylation level of its primary substrate, α-tubulin.

Materials:

Cancer cell line (e.g., MDA-MB-231)

Hdac6-IN-35

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Protein electrophoresis and blotting equipment

Protocol:

Culture the chosen cell line to 70-80% confluency.

Treat the cells with varying concentrations of Hdac6-IN-35 for a specified duration (e.g., 24

hours).

Harvest the cells and lyse them using the cell lysis buffer.

Determine the protein concentration of the lysates using a BCA or Bradford assay.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.
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Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities and normalize the level of acetylated-α-tubulin to the total α-

tubulin.

Experimental Workflow for HDAC6 Inhibitor
Characterization
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation

of a novel HDAC6 inhibitor like Hdac6-IN-35.
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Caption: A generalized experimental workflow for HDAC6 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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